N-[(11Z)-2-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline
Description
(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of indenoquinolines
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-N-phenylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-11-12-18-19(13-15)23(24-17-8-3-2-4-9-17)20-14-16-7-5-6-10-21(16)25-22(18)20/h2-14H,1H3 |
InChI Key |
CZDYWVKBJFNKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C2=NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindeno[1,2-b]quinoline with aniline under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoline: A parent compound with similar structural features.
2-Methylindeno[1,2-b]quinoline: A closely related compound differing by the presence of a methyl group.
N-Phenylindeno[1,2-b]quinoline: Another related compound with a phenyl group attached.
Uniqueness
(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored functionalities for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
